2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid
説明
特性
IUPAC Name |
2-methyl-1,1-dioxo-3,4-dihydropyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4S/c1-9-2-3-10-6(15(9,13)14)5(4-8-10)7(11)12/h4H,2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMFFNXIRZKNGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(=C(C=N2)C(=O)O)S1(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Positional Isomerism: Carboxylic Acid at Position 7 vs. 8
The 7-carboxylic acid isomer (CAS 2169216-81-1) shares the same core structure as the target compound but places the carboxylic acid at position 7 . For instance:
- Acidity : The pKa of the carboxylic acid group may differ due to proximity to the sulfone group or other electronegative atoms.
- Reactivity : Position 7 may sterically hinder interactions with enzymes or receptors compared to position 8.
- Crystallography : The InChIKey (SAJRZJDZXPWXGC-UHFFFAOYSA-N) and SMILES string (S1(=O)(=O)C2=CC(C(O)=O)=NN2CCN1) suggest distinct packing arrangements in the solid state .
Impact of Methyl Substitution
The methyl group at position 2 in the target compound distinguishes it from the non-methylated analog (CAS EN300-735940) :
- Lipophilicity : The methyl group increases logP, enhancing membrane permeability but reducing aqueous solubility.
- Stereoelectronic Effects : Methyl substitution may stabilize certain conformations of the thiadiazine ring, affecting binding to biological targets.
Core Heterocycle Variations
The compound 1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 926260-88-0) replaces the thiadiazine ring with a thiolan (tetrahydrothiophene) system . Key differences include:
- Ring Strain : Thiolan’s five-membered ring has less strain than the bicyclic thiadiazine.
- Synthetic Accessibility : Thiolan derivatives may require different cyclization strategies compared to thiadiazines.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-methyl-1,1-dioxo-2H,3H,4H-1λ⁶-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid?
Answer:
Optimal routes involve multi-step heterocyclic condensation. For example:
- Step 1: React 4-chloromethylpyrazole intermediates with NaN₃ in DMF at 50°C to introduce azide groups, followed by cyclization (similar to methods for azidomethylpyrazole derivatives in ).
- Step 2: Use THF as a solvent with cyanacetamide and tert-butyl peroxide for cyclocondensation to form the thiadiazine core (analogous to ).
- Purification: Ethanol recrystallization or CH₂Cl₂ extraction ensures high purity. Reaction monitoring via TLC/HPLC is critical to minimize by-products .
Basic: How is structural confirmation achieved for this compound and its derivatives?
Answer:
A combination of physicochemical techniques is essential:
- NMR/IR Spectroscopy: ¹H/¹³C NMR identifies substituent environments (e.g., methyl groups at δ ~2.5 ppm, carboxylic acid protons at δ ~12–14 ppm). IR confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfone (S=O, ~1300–1150 cm⁻¹) stretches .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formulas (e.g., [M+H]⁺ peaks with <5 ppm error) .
- X-ray Crystallography: SHELXL refines crystal structures, while ORTEP-III visualizes puckering and bond angles (see ).
Advanced: How can computational tools predict pharmacokinetic properties and drug-likeness?
Answer:
- SwissADME: Estimates lipophilicity (LogP), solubility (LogS), and bioavailability using topological polar surface area (TPSA) and molecular weight. Compare results with reference drugs (e.g., celecoxib) to assess drug-likeness .
- Molecular Docking: Use AutoDockTools/Vina to simulate ligand-enzyme interactions (e.g., binding affinity to COX-2). Preprocess enzyme structures by removing water/ligands and adding polar hydrogens (see ).
- Validation: Cross-check docking results with experimental IC₅₀ values from enzyme assays .
Advanced: What crystallographic strategies analyze ring puckering in the thiadiazine moiety?
Answer:
- Puckering Coordinates: Apply Cremer-Pople parameters ( ) to quantify deviations from planarity. Calculate amplitude (q) and phase angles (φ) using atomic coordinates from X-ray data.
- SHELXL Refinement: Optimize anisotropic displacement parameters (ADPs) for non-H atoms. Validate puckering via residual density maps .
- ORTEP-III Visualization: Generate thermal ellipsoid plots to highlight puckering and compare with idealized ring conformations .
Advanced: How to resolve contradictions between experimental and computational conformational data?
Answer:
- Triangulation: Combine X-ray (ground-state), NMR (solution-state), and DFT-optimized geometries to identify dynamic conformers. For example, discrepancies in dihedral angles may arise from solvent effects or crystal packing .
- MD Simulations: Run molecular dynamics (e.g., GROMACS) to assess conformational flexibility in solvated systems. Compare RMSD plots with crystallographic B-factors .
- Error Analysis: Statistically evaluate confidence intervals for computational predictions (e.g., 95% CI for DFT bond lengths vs. X-ray uncertainties) .
Basic: What solvents and reaction conditions minimize side products during synthesis?
Answer:
- Solvent Choice: Polar aprotic solvents (DMF, THF) enhance cyclization efficiency. Avoid protic solvents (e.g., water) in early stages to prevent hydrolysis .
- Temperature Control: Maintain 50–60°C for azide reactions ( ) and reflux (≈66°C) for THF-based cyclocondensation ( ).
- Workup: Acidify post-reaction mixtures (pH ~3) to precipitate carboxylic acid derivatives, reducing impurities .
Advanced: How to design salts or co-crystals to improve solubility without compromising stability?
Answer:
- Counterion Screening: Test inorganic (K⁺, Na⁺) and organic (triethylamine) salts. Monitor solubility via shake-flask assays and stability via accelerated degradation studies (40°C/75% RH) .
- Co-crystal Engineering: Screen with GRAS co-formers (e.g., citric acid) using slurry or grinding methods. Characterize via PXRD and DSC to confirm formation .
- Bioavailability Testing: Compare dissolution profiles (USP Apparatus II) of salts vs. free acid .
Advanced: What spectroscopic techniques differentiate tautomeric forms of the pyrazolo-thiadiazine core?
Answer:
- Variable-Temperature NMR: Acquire ¹H NMR spectra from 25°C to 80°C. Tautomeric shifts alter peak splitting (e.g., NH protons vs. ring protons) .
- IR Spectroscopy: Detect enol-keto tautomerism via O–H (≈3200 cm⁻¹) vs. N–H (≈3400 cm⁻¹) stretches.
- X-ray Photoelectron Spectroscopy (XPS): Resolve nitrogen bonding environments (pyrazole vs. thiadiazine N) .
Basic: How to optimize reaction yields for large-scale synthesis?
Answer:
- Catalyst Screening: Test alternatives to NaN₃ (e.g., CuI for click chemistry) to reduce reaction times .
- Flow Chemistry: Use continuous flow reactors for exothermic steps (e.g., azide formation) to improve heat dissipation and scalability .
- Process Analytics: Implement in-line FTIR or PAT tools for real-time monitoring .
Advanced: How does ring puckering influence the compound’s biological activity?
Answer:
- Conformational Analysis: Use Cremer-Pople parameters ( ) to correlate puckering with enzyme binding. Flattened rings may enhance π-stacking with aromatic residues (e.g., COX-2 Tyr385) .
- SAR Studies: Synthesize analogs with locked conformations (e.g., fused rings) and compare IC₅₀ values .
- MD Simulations: Simulate receptor-ligand dynamics to identify critical puckering-dependent interactions .
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